molecular formula C20H23N5O2 B10979727 N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B10979727
M. Wt: 365.4 g/mol
InChI Key: JVJJEYCFFFLBFH-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazolo-pyridazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves the following steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyridazine ring system. Common reagents include hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Cyclooctyl Substitution: The cyclooctyl group is introduced via nucleophilic substitution reactions, typically using alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and triazolo-pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

    Triazolo[4,3-a]pyrazine Derivatives: These compounds exhibit significant antibacterial activity and are used in the development of new antimicrobial agents.

Uniqueness

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its cyclooctyl group and benzamide moiety contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C20H23N5O2/c26-20(22-16-6-4-2-1-3-5-7-16)15-8-10-17(11-9-15)27-19-13-12-18-23-21-14-25(18)24-19/h8-14,16H,1-7H2,(H,22,26)

InChI Key

JVJJEYCFFFLBFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

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